p-Azidoacetophenone (CAS 20062-24-2) is a bifunctional aromatic building block characterized by a photoreactive and click-compatible azide group coupled with an orthogonally reactive acetyl moiety. In procurement and material selection, it serves as an effective precursor for 1,2,3-triazole synthesis, photoaffinity labeling, and tandem catalytic workflows [1]. Its electronic profile—imparted by the para-acetyl group—differentiates its reactivity in 1,3-dipolar cycloadditions and radical reductions compared to both unsubstituted phenyl azide and strongly electron-withdrawing analogs like 4-nitrophenyl azide . Preferring this specific compound allows chemists to leverage both the azide and ketone functionalities sequentially or simultaneously without compromising reaction kinetics.
Substituting p-azidoacetophenone with simpler analogs like phenyl azide or 4-nitrophenyl azide frequently leads to process failures in advanced synthetic workflows. Phenyl azide lacks the acetyl handle required for tandem post-click modifications (such as hydrosilylation or condensation) and suffers from poor regioselectivity and sluggish kinetics when reacting with enol esters . Conversely, utilizing 4-nitrophenyl azide in radical-mediated reductions or specific photoaffinity environments results in severe yield depression, as the nitro group acts as a radical scavenger and quenches photodissociation [1] [2]. Consequently, p-azidoacetophenone is strictly required when a balance of rapid click kinetics, single-isomer cycloaddition, and unquenched photoreactivity is demanded.
During the mild radical reduction of aromatic azides to amines using triethylsilane (Et3SiH), the electronic nature of the aromatic substituent dictates the reaction success. p-Azidoacetophenone yields 80% of the corresponding amine, whereas the strongly electron-withdrawing 4-nitrophenyl azide stalls the reaction, yielding only 30% amine and leaving 70% of the starting material unreacted [1].
| Evidence Dimension | Yield of corresponding amine via Et3SiH radical reduction |
| Target Compound Data | 80% yield of (4-aminophenyl)ethanone |
| Comparator Or Baseline | 4-nitrophenyl azide (30% yield, 70% unreacted) |
| Quantified Difference | 2.6-fold higher amine yield for p-azidoacetophenone |
| Conditions | Toluene, 110 °C, 4 h, Et3SiH, ACCN initiator |
Enables efficient, mild radical reduction to functionalized anilines without the radical-scavenging stalling observed with strongly electron-withdrawing nitro analogs.
In the synthesis of 1,2,3-triazoles via cycloaddition with vinyl acetate, p-azidoacetophenone reacts efficiently to provide a 61% isolated yield of a single triazole product. In contrast, unsubstituted phenyl azide reacts much more slowly under identical conditions and produces a complex mixture of two triazole regioisomers, complicating downstream purification .
| Evidence Dimension | Reaction rate and product purity in cycloaddition with vinyl acetate |
| Target Compound Data | 61% isolated yield of a single triazole product |
| Comparator Or Baseline | Phenyl azide (reacts much more slowly, yields isomeric mixture) |
| Quantified Difference | Single product formation vs. complex isomeric mixtures |
| Conditions | Closed tube with vinyl acetate at 80 °C for 24 h |
Reduces purification bottlenecks and improves overall yield when synthesizing 1,2,3-triazoles from enol ester precursors compared to unsubstituted phenyl azide.
For photoaffinity labeling, the efficiency of UV-induced nitrene generation is critical. When irradiated in the presence of an electron donor like diphenylamine (DPA), p-azidoacetophenone exhibits accelerated photodissociation via amine-sensitized electron transfer. Conversely, the photodissociation of 4-nitrophenyl azide is severely slowed down due to static and dynamic quenching by the donor [1].
| Evidence Dimension | Photodissociation behavior in the presence of an electron donor (diphenylamine) |
| Target Compound Data | Accelerated photodissociation via amine-sensitized electron transfer |
| Comparator Or Baseline | 4-nitrophenyl azide (photodissociation is slowed down due to quenching) |
| Quantified Difference | Accelerated decomposition vs. quenched decomposition |
| Conditions | UV irradiation in the presence of diphenylamine (DPA) |
Ensures high-efficiency crosslinking in photoaffinity labeling assays, whereas nitro-substituted azides suffer from severe quenching in electron-rich microenvironments.
p-Azidoacetophenone is highly suited for one-pot tandem catalytic workflows. It seamlessly undergoes CuAAC click reaction with terminal alkynes, followed immediately by chemoselective hydrosilylation of its carbonyl group using the same NHC-Cu(I) catalyst, yielding 1,2,3-triazole substituted secondary alcohols in excellent yields (>80%). Simple alkyl or phenyl azides lack this orthogonal handle, requiring multi-step synthetic routes to achieve similar complexity [1].
| Evidence Dimension | Compatibility with one-pot CuAAC followed by carbonyl hydrosilylation |
| Target Compound Data | >80% yield of 1,2,3-triazole substituted secondary alcohols via tandem reaction |
| Comparator Or Baseline | Phenyl azide (lacks the orthogonal reducible carbonyl handle) |
| Quantified Difference | Enables two-step tandem functionalization in a single pot |
| Conditions | 1 mol% NHC-Cu(I) catalyst, room temperature |
Provides buyers with a dual-functional click reagent that allows immediate downstream modification of the acetyl group, streamlining the synthesis of complex bioconjugates.
Ideal for synthesizing photoactive probes where electron-rich microenvironments would otherwise quench the photodissociation of nitro-aromatic azides, ensuring high-efficiency crosslinking [1].
The preferred reagent for one-pot CuAAC and subsequent hydrosilylation or aldol condensation, enabling rapid generation of complex triazole-chalcone hybrids or secondary alcohols without intermediate purification [2].
Selected for the synthesis of (4-aminophenyl)ethanone derivatives via silane-mediated radical reduction, avoiding the radical-scavenging stalling seen with nitro-azides [3].
Utilized in cycloadditions with enol esters (e.g., vinyl acetate) to ensure high-yield, single-isomer triazole production without the costly purification steps required when using unsubstituted phenyl azide .
Irritant